Cercosporin

Overview

Description

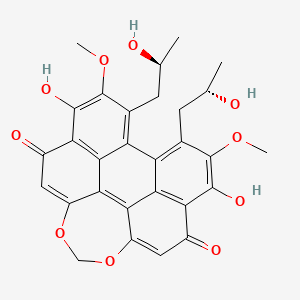

Cercosporin is a red toxin produced by the fungal genus Cercospora . It acts as a pathogen on a variety of plants including corn, tobacco, soybean, and coffee . This compound is a perylenequinone natural product that is photoactivated and uses reactive oxygen species (ROS) to damage cell components such as membranes, proteins, and lipids .

Synthesis Analysis

This compound is biosynthesized via polyketide synthases . There are several genes, known as CTB enzymes (CTB1-8), that contribute to the production of this compound . CTB1 is a non-reducing PKS consisting of a KS, AT, TE/CYC, and 2 ACP domains that are vital in the initiation of the creation of this compound .Molecular Structure Analysis

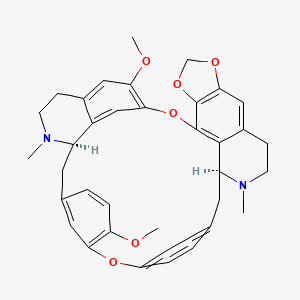

The molecular structure of this compound is C29H26O10 . The perylenequinone nucleus of this compound confers the interesting property of atropisomerism .Chemical Reactions Analysis

The polyketide synthase CTB1 is demonstrated to catalyze pyrone formation, thereby expanding the known biosynthetic repertoire of thioesterase domains in iterative, non-reducing polyketide synthases .Physical And Chemical Properties Analysis

This compound has a molecular formula of C29H26O10 and a molar mass of 534.517 g·mol−1 .Scientific Research Applications

Photodynamic Therapy and Cancer Research

- Cytotoxic and Photocytotoxic Effects on Tumor Cells : Cercosporin exhibits potent photocytotoxicity against various human tumor cell lines, including glioblastoma multiforme and breast adenocarcinoma. Its effectiveness as a photosensitizer in photodynamic therapy (PDT) for cancer treatment has been highlighted, particularly due to its ability to produce singlet oxygen and induce bioenergetic collapse in cancer cells (Mastrangelopoulou et al., 2018).

- Photodynamic Efficacy in 3D Tumor Cell Cultures : The photodynamic action of this compound has been studied in 3D human cancer multicellular spheroids. The results indicate differential responses of spheroids to this compound-based PDT, demonstrating its potential in targeted cancer therapy (Grigalavicius et al., 2020).

Effects on Cell Membranes and Oxidative Stress

- Peroxidation of Membrane Lipids : this compound induces peroxidation of membrane lipids, causing significant damage to plant cells. This activity links this compound to cellular destruction via oxidative stress mechanisms (Daub, 1982).

- Production of Reactive Oxygen Species : Studies have demonstrated that this compound, when activated by light, can generate both singlet oxygen and superoxide ions. This capacity for reactive oxygen species production is crucial in understanding its mechanisms of toxicity and potential applications (Daub & Hangarter, 1983).

Biosynthesis and Resistance Mechanisms

- Calcium/Calmodulin Signaling in Biosynthesis : Research indicates that Ca2+/calmodulin signaling plays a pivotal role in this compound biosynthesis in Cercospora nicotianae. This finding provides insights into the molecular pathways involved in this compound production (Chung, 2003).

- Resistance in Fungi : Studies have identified genes and proteins in Saccharomyces cerevisiae that mediate this compound detoxification, offering insights into fungal resistance mechanisms to this toxin. Such findings are important for understanding the natural resistance of certain species to this compound and related compounds (Ververidis et al., 2001).

Environmental Factors Affecting this compound Production

- Influence of Environmental Signals : The production of this compound by Cercospora fungi is significantly influenced by various environmental factors, including light, salts, buffers, and ions. Understanding these factors is crucial for optimizing this compound production for research and therapeutic purposes (You et al., 2008).

Applications in Photodynamic Therapy (PDT)

- Targeted PDT with this compound-Encapsulated Copolymer : A novel application involves encapsulating this compound in a multifunctional copolymer for targeted photodynamic therapy against hepatocellular carcinoma. This approach has shown enhanced PDT efficiency, highlighting the potential of this compound in cancer treatment (Ye et al., 2020).

Biodegradation and Detoxification

- Biodegradation of this compound : Research into the biodegradation of this compound by various bacterial species has revealed mechanisms through which this compound can be degraded and detoxified, an important aspect for environmental and agricultural considerations (Mitchell et al., 2002).

Mechanism of Action

Cercosporin is a photoactivated toxin produced by the fungal genus Cercospora, which acts as pathogens on a variety of plants . This compound has been extensively studied due to its role in Cercospora diseases .

Target of Action

This compound’s primary targets are the cell components of plants, including membranes, proteins, and lipids . The compound’s action is particularly potent against plant cell membranes .

Mode of Action

This compound is a perylenequinone natural product that is photoactivated . In the light, this compound absorbs energy and is converted to an energetically activated triplet state . This activated molecule then reacts with oxygen, resulting in the generation of toxic, activated oxygen species such as singlet oxygen (¹O2) and superoxide (O2-) . This property classifies this compound as a photosensitizer .

Biochemical Pathways

The biochemical pathway of this compound involves the production of reactive oxygen species (ROS), which leads to oxidative damage to lipids, proteins, and nucleic acids . The cellular target of this damage depends on where the photosensitizer molecule localizes in cells . Understanding this compound toxicity in relation to ROS production has facilitated the discovery and regulation of the this compound biosynthesis pathway .

Pharmacokinetics

Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound is currently limited. Research has shown that certain bacteria can enhance the production of this compound . For example, Bacillus velezensis B04 and Lysinibacillus sp. B15 have been found to facilitate this compound secretion into the broth, significantly increasing its production .

Result of Action

The result of this compound’s action is the peroxidation of the membrane lipids, leading to membrane breakdown and death of the cells . This membrane damage allows for leakage of nutrients into the leaf intercellular spaces, promoting fungal growth and sporulation .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Light is required for both the biosynthesis and activation of this compound . Temperature and culture medium are also regulating factors in the production of this compound .

Future Directions

properties

IUPAC Name |

7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLWQNCWIIZUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960897, DTXSID801043885 | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40501-77-7, 127094-74-0 | |

| Record name | iso-Cercosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

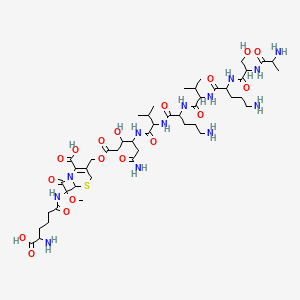

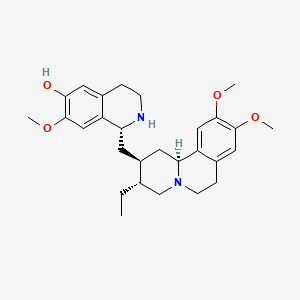

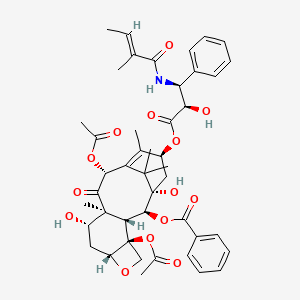

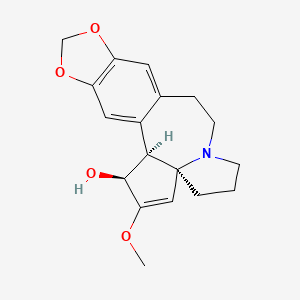

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.